2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains an azepane ring, an indole ring, a sulfonyl group, and a bromophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes an azepane ring, which is a seven-membered ring containing nitrogen; an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring; a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom; and a bromophenyl group, which is a benzene ring with a bromine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the azepane ring might undergo reactions involving the nitrogen atom, the indole ring might participate in electrophilic aromatic substitution reactions, the sulfonyl group could be involved in substitution or elimination reactions, and the bromophenyl group could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl group and the bromine atom might increase its solubility in polar solvents, while the presence of the aromatic rings might increase its solubility in nonpolar solvents .Scientific Research Applications
Photolysis and Thermolysis
- Phenyl azide in acetic acid can yield various compounds including azepinones and acetamidophenyl acetates. These compounds suggest potential applications in the field of photolysis and thermolysis for industrial chemistry (Takeuchi & Koyama, 1982).
Antimicrobial Agents
- Novel thiazole, pyridone, pyrazole, chromene, hydrazone, and acetamide derivatives bearing a sulfonamide moiety have been synthesized for use as antimicrobial agents. This underscores the compound's potential in creating new antimicrobial agents (Darwish et al., 2014).
Antibacterial Activity
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials. This suggests applications in developing new antibacterial substances (Iqbal et al., 2017).
Quantum Calculations and Antimicrobial Activity
- The study of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reaction with nitrogen-based nucleophiles provides insights into the synthesis of compounds with good antimicrobial activity. Quantum calculations on these compounds offer a theoretical basis for understanding their reactivity and potential applications (Fahim & Ismael, 2019).
Synthesis of 1,4-Diazepines
- The synthesis of 1,4-diazepines through aza-[5 + 2] cycloaddition of indoloazomethine ylides highlights potential applications in pharmaceutical chemistry and organic synthesis (Heo et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRMMXWCKIITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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